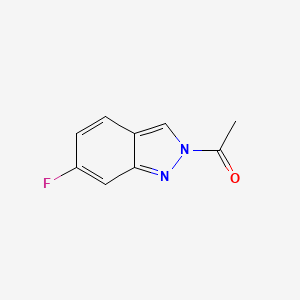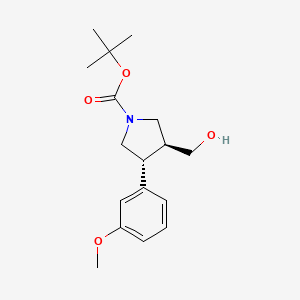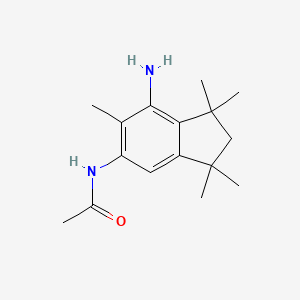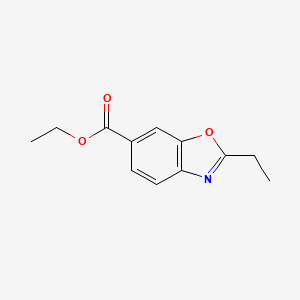
2-acetyl-6-fluoro-2H-indazole
Overview
Description
2-acetyl-6-fluoro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a CAS Number of 1355171-97-9 and a molecular weight of 178.17 .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The this compound molecule contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including this compound, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a predicted density of 1.31±0.1 g/cm3 and a predicted boiling point of 311.3±34.0 °C .Scientific Research Applications
Anticancer Applications
Research indicates that indazole derivatives, such as 2-acetyl-6-fluoro-2H-indazole, show potential as anticancer agents. A study demonstrated that certain 6-aminoindazole derivatives exhibit significant cytotoxicity against human colorectal cancer cell lines. These derivatives were synthesized from 6-aminoindazole, indicating the potential of indazole derivatives in cancer treatment (Hoang et al., 2022).
Antioxidant Properties
Another study focused on the synthesis of tetrahydroindazole derivatives, including structures similar to this compound. These compounds exhibited moderate antioxidant activity in in vitro assays. This suggests that indazole derivatives could have potential applications in areas where antioxidant properties are beneficial (Polo et al., 2016).
Antimicrobial and Anti-Inflammatory Potential
Research has also explored the use of 2H-indazole derivatives as antimicrobial and anti-inflammatory agents. Some synthesized compounds showed significant activity against various pathogens and also displayed inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation (Pérez‐Villanueva et al., 2017).
Synthesis and Structural Analysis
Studies have also been conducted on the synthesis and structural analysis of 2H-indazole derivatives. These studies provide insights into the chemical properties and potential applications of such compounds, including those similar to this compound (Wang & Zhang, 2020).
Mechanism of Action
Target of Action
2-Acetyl-6-fluoro-2H-indazole is a derivative of 2H-indazoles, a class of nitrogen-containing heterocyclic compounds . These compounds are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
It’s known that 2h-indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Biochemical Pathways
The late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .
Result of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Action Environment
The synthesis of 2h-indazoles can be achieved via various methods, including reactions under catalyst- and solvent-free conditions .
Safety and Hazards
Future Directions
The 2H-indazole motif, which includes 2-acetyl-6-fluoro-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-(6-fluoroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAXIBCMAWSLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=CC(=CC2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279894 | |
| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355171-97-9 | |
| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)



![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)
![Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405540.png)
